molecular formula C8H5ClF3NO2 B582314 2-(Chloromethyl)-1-nitro-3-(trifluoromethyl)benzene CAS No. 1227582-39-9

2-(Chloromethyl)-1-nitro-3-(trifluoromethyl)benzene

Cat. No.: B582314
CAS No.: 1227582-39-9
M. Wt: 239.578
InChI Key: IZRCISTWYPUTCY-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-1-nitro-3-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a chloromethyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1-nitro-3-(trifluoromethyl)benzene typically involves the following steps:

    Chloromethylation: The chloromethyl group can be introduced via the Blanc chloromethylation reaction, which involves the reaction of the benzene derivative with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride.

    Trifluoromethylation: The trifluoromethyl group can be introduced using various methods, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-1-nitro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile such as an amine or an alcohol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or amines under basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide in acetic acid.

Major Products

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Aldehydes or carboxylic acids derived from the chloromethyl group.

Scientific Research Applications

2-(Chloromethyl)-1-nitro-3-(trifluoromethyl)benzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-1-nitro-3-(trifluoromethyl)benzene depends on its specific application. In general, the compound’s effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-1-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    2-(Chloromethyl)-3-(trifluoromethyl)benzene:

    1-Nitro-3-(trifluoromethyl)benzene: Lacks the chloromethyl group, leading to different reactivity and applications.

Uniqueness

2-(Chloromethyl)-1-nitro-3-(trifluoromethyl)benzene is unique due to the combination of the chloromethyl, nitro, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as enhanced reactivity in nucleophilic substitution reactions and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(chloromethyl)-1-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO2/c9-4-5-6(8(10,11)12)2-1-3-7(5)13(14)15/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZRCISTWYPUTCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743344
Record name 2-(Chloromethyl)-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227582-39-9
Record name 2-(Chloromethyl)-1-nitro-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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